N-(4-cyanophenyl)-5-methylisoxazole-3-carboxamide
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Overview
Description
N-(4-cyanophenyl)-5-methylisoxazole-3-carboxamide is an organic compound that belongs to the class of isoxazole derivatives This compound is characterized by the presence of a cyanophenyl group attached to the nitrogen atom and a carboxamide group attached to the isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-cyanophenyl)-5-methylisoxazole-3-carboxamide typically involves the reaction of 4-cyanophenylhydrazine with 3-methyl-2-butanone to form the corresponding hydrazone. This intermediate is then cyclized using acetic anhydride to yield the desired isoxazole derivative. The reaction conditions generally include refluxing the mixture in an appropriate solvent, such as ethanol or acetonitrile, for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(4-cyanophenyl)-5-methylisoxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted isoxazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-cyanophenyl)-5-methylisoxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(4-cyanophenyl)-N’-[(sodiosulfo)methyl]urea: Known for its sweetness-inhibiting properties.
N-(4-cyanophenyl)thiourea: Studied for its antibacterial and antifungal activities.
Uniqueness
N-(4-cyanophenyl)-5-methylisoxazole-3-carboxamide is unique due to its isoxazole ring structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H9N3O2 |
---|---|
Molecular Weight |
227.22 g/mol |
IUPAC Name |
N-(4-cyanophenyl)-5-methyl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C12H9N3O2/c1-8-6-11(15-17-8)12(16)14-10-4-2-9(7-13)3-5-10/h2-6H,1H3,(H,14,16) |
InChI Key |
LMIDDLXXJOMAAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
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